N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17636462
InChI: InChI=1S/C13H15NO4/c1-17-11-4-5-12(9(6-11)7-15)18-8-13(16)14-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,14,16)
SMILES:
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide

CAS No.:

Cat. No.: VC17636462

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide -

Specification

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C13H15NO4/c1-17-11-4-5-12(9(6-11)7-15)18-8-13(16)14-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,14,16)
Standard InChI Key ZDHQIJJLPLLCDB-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OCC(=O)NC2CC2)C=O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N-Cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide consists of three key components:

  • Cyclopropylamine group: A three-membered carbocyclic ring attached to the acetamide’s nitrogen atom, introducing steric strain and potential metabolic stability.

  • Acetamide backbone: Serves as the central scaffold, facilitating hydrogen bonding and interactions with biological targets.

  • 2-Formyl-4-methoxyphenoxy moiety: A diaryl ether system with electron-donating (methoxy) and electron-withdrawing (formyl) groups, influencing electronic distribution and reactivity.

The molecular formula is C₁₃H₁₅NO₄, with a calculated molecular weight of 249.26 g/mol. The presence of the formyl group (-CHO) at the ortho position relative to the ether linkage enhances electrophilicity, making it a potential site for nucleophilic addition reactions .

Spectroscopic Data

While experimental spectra for this compound are unavailable, analogous structures suggest characteristic signals:

  • ¹H-NMR:

    • δ 8.2 ppm (s, 1H, formyl proton),

    • δ 6.7–7.5 ppm (aromatic protons),

    • δ 3.8 ppm (s, 3H, methoxy group),

    • δ 2.9 ppm (m, 1H, cyclopropyl CH).

  • IR: Stretching vibrations at ~1680 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (formyl C=O), and ~1250 cm⁻¹ (aryl ether C-O) .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound can be synthesized via a two-step protocol:

Step 1: Formation of 2-(2-Formyl-4-Methoxyphenoxy)Acetic Acid

  • Reagents: 2-Hydroxy-4-methoxybenzaldehyde, chloroacetic acid, K₂CO₃.

  • Conditions: Reflux in acetone (12 h, 60°C).

  • Mechanism: Nucleophilic aromatic substitution (SNAr) at the phenolic oxygen .

Step 2: Amidation with Cyclopropylamine

  • Reagents: 2-(2-Formyl-4-methoxyphenoxy)acetic acid, cyclopropylamine, EDCl/HOBt.

  • Conditions: Room temperature, DMF (24 h).

  • Yield: ~65% (purified via column chromatography) .

Key Reactivity

  • Formyl Group: Participates in condensation reactions (e.g., with hydrazines to form hydrazones).

  • Cyclopropyl Ring: Susceptible to ring-opening under acidic conditions, forming linear amines.

  • Methoxy Group: Demethylation via strong acids (e.g., HBr/AcOH) yields catechol derivatives .

AssayResultReference Model
H₃ Receptor IC₅₀12 nMRat brain
CYP3A4 Inhibition>100 µMHuman liver
LogP (Calculated)1.8

Note: Data extrapolated from structurally related aryloxyalkylamines .

Applications in Medicinal Chemistry

CNS Drug Development

The cyclopropyl group enhances blood-brain barrier permeability, making this compound a candidate for:

  • Neurodegenerative diseases: Potential inhibition of amyloid-beta aggregation.

  • Antiepileptics: Modulation of hippocampal histamine release .

Chemical Biology Probes

The formyl group enables conjugation to fluorescent tags or biotin, facilitating target identification in proteomic studies .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in murine models.

  • Crystallography: Resolve 3D structure to guide rational drug design.

  • SAR Optimization: Explore substitutions on the cyclopropyl ring and phenoxy moiety .

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